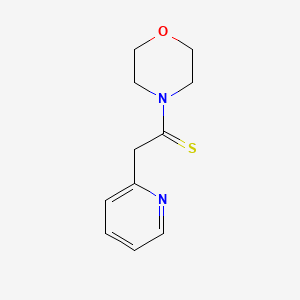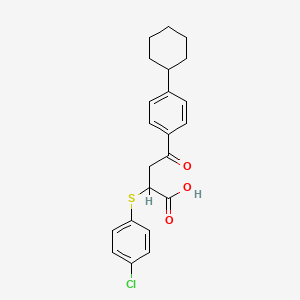
2H-1,2,3-Benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,3-Benzothiadiazine 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound combines structural features of two important families: 1,2,4-benzothiadiazine 1,1-dioxides and phthalazinones, which are known for their therapeutic applications .
作用機序
Target of Action
The primary targets of 2H-1,2,3-Benzothiadiazine 1,1-dioxide are KATP channels and AMPA receptors . These targets play a crucial role in various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Mode of Action
this compound interacts with its targets by acting as an activator of KATP channels and a modulator of AMPA receptors . This interaction results in changes in the function of these targets, leading to various pharmacological effects .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, it can influence the insulin release from pancreatic B cells by activating KATP channels . It can also modulate the function of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .
Pharmacokinetics
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxide derivatives, have been used as diuretic and antihypertensive agents , suggesting that this compound may have similar properties.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For example, by activating KATP channels, it can inhibit insulin release from pancreatic B cells . By modulating AMPA receptors, it can affect synaptic transmission in the central nervous system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other functional groups attached to the ring structure of the compound can affect its activity . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Benzothiadiazine 1,1-dioxide typically involves ring closure reactions. One common method includes the reaction of o-phenylenediamine with sulfur dioxide and an oxidizing agent . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
化学反応の分析
Types of Reactions
2H-1,2,3-Benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products
科学的研究の応用
2H-1,2,3-Benzothiadiazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antihypertensive and diuretic agent.
Industry: It is used in the development of new materials with specific electronic properties.
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its use in diuretics like chlorothiazide and hydrochlorothiazide.
Phthalazinones: Used in various therapeutic applications, including anticancer and antidiabetic treatments.
Uniqueness
2H-1,2,3-Benzothiadiazine 1,1-dioxide is unique due to its combined structural features of 1,2,4-benzothiadiazine 1,1-dioxides and phthalazinones, which provide it with a broad spectrum of biological activities and potential therapeutic applications .
特性
IUPAC Name |
2H-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)5-8-9-12/h1-5,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCUSOBVEHOMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NNS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21639-39-4 |
Source


|
| Record name | 2H-1,2,3-benzothiadiazine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic routes to 2H-1,2,3-Benzothiadiazine 1,1-dioxides?
A: Several synthetic approaches have been reported. One method involves the reaction of ortho-lithiated acetophenone ketals with chlorosulfonyl groups, followed by ring closure using hydrazine monohydrate or acetohydrazide. [] Another approach utilizes the reaction of o-benzoylbenzenesulfonyl chlorides with hydrazine. [] Alternative methods involve directed ortho-lithiation of N1-arylsulfonylhydrazonates [] and protected benzaldehyde derivatives. []
Q2: Can you elaborate on the reactivity of 2H-1,2,3-Benzothiadiazine 1,1-dioxides towards alkylation?
A: These compounds can undergo both N(2)- and N(3)-alkylation. N(2)-Alkylation can be achieved directly using alkylating agents, while N(3)-alkylation typically requires reductive alkylation with aldehydes. [, ] Interestingly, alkylation can lead to the formation of mesoionic compounds, a unique class of compounds with distinct electronic properties. [, ]
Q3: How does the structure of 2H-1,2,3-Benzothiadiazine 1,1-dioxides influence their reactivity in base-mediated rearrangements?
A: The substituents, particularly at the aromatic ring and the 3-position, significantly impact the outcome of base-induced rearrangements. [, ] For instance, the amount of base used can dictate whether a diaza-[1,2]-Wittig or a diaza-[1,3]-Wittig rearrangement occurs, leading to different heterocyclic products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719804.png)
![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide](/img/structure/B2719807.png)


![2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2719813.png)




![Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2719821.png)


![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2719825.png)
